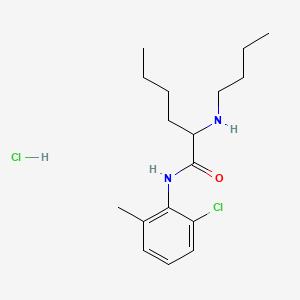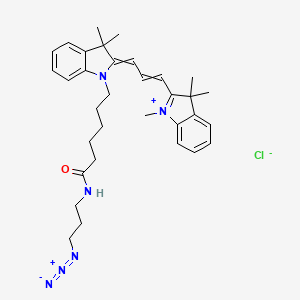![molecular formula C15H19NO B13792727 Cyclohexanone, 2-[[(2-ethylphenyl)amino]methylene]-](/img/structure/B13792727.png)
Cyclohexanone, 2-[[(2-ethylphenyl)amino]methylene]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanone,2-[[(2-ethylphenyl)amino]methylene]-(9ci) is a chemical compound with a complex structure that includes a cyclohexanone ring and an amino-methylene group attached to an ethylphenyl substituent. This compound is primarily used in experimental and research settings due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone,2-[[(2-ethylphenyl)amino]methylene]-(9ci) typically involves the reaction of cyclohexanone with 2-ethylphenylamine in the presence of a suitable catalyst. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would follow similar principles as laboratory synthesis, with additional steps for purification and quality control to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanone,2-[[(2-ethylphenyl)amino]methylene]-(9ci) can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form different derivatives, often involving the addition of hydrogen or removal of oxygen.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the yield and purity of the products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds .
Aplicaciones Científicas De Investigación
Cyclohexanone,2-[[(2-ethylphenyl)amino]methylene]-(9ci) has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions to study reaction mechanisms and develop new synthetic pathways.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes studying its effects on biological systems and its potential as a drug candidate.
Industry: It may be used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action for Cyclohexanone,2-[[(2-ethylphenyl)amino]methylene]-(9ci) involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanone: A simpler ketone with a six-carbon ring, used in various industrial applications.
2-Ethylphenylamine: An aromatic amine with an ethyl substituent, used in organic synthesis.
Cyclohexanone oxime: A derivative of cyclohexanone used in the production of caprolactam.
Uniqueness
Cyclohexanone,2-[[(2-ethylphenyl)amino]methylene]-(9ci) is unique due to its combination of a cyclohexanone ring with an amino-methylene group and an ethylphenyl substituent.
Propiedades
Fórmula molecular |
C15H19NO |
|---|---|
Peso molecular |
229.32 g/mol |
Nombre IUPAC |
2-[(2-ethylanilino)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C15H19NO/c1-2-12-7-3-5-9-14(12)16-11-13-8-4-6-10-15(13)17/h3,5,7,9,11,16H,2,4,6,8,10H2,1H3 |
Clave InChI |
USPRRKMJTIIBPN-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC=C1NC=C2CCCCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[[2,2-Dimethoxy-1-(4-methoxyphenyl)ethylidene]amino]urea](/img/structure/B13792645.png)
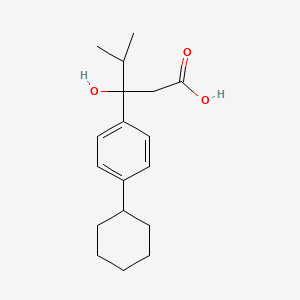
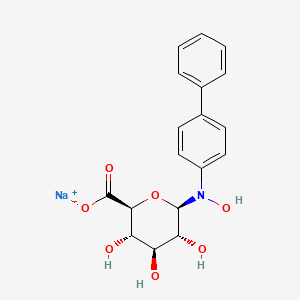
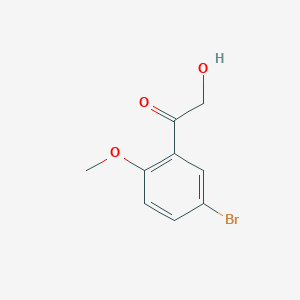
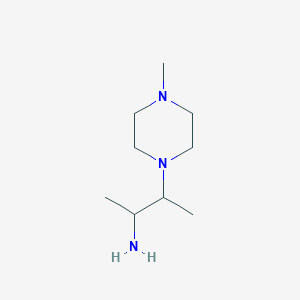
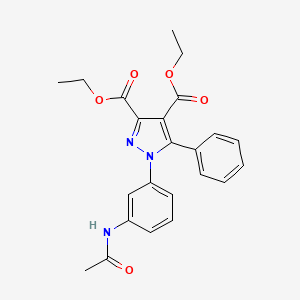
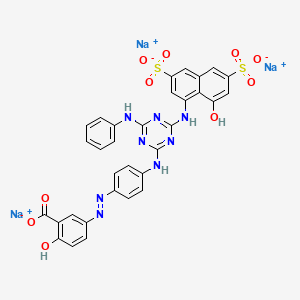
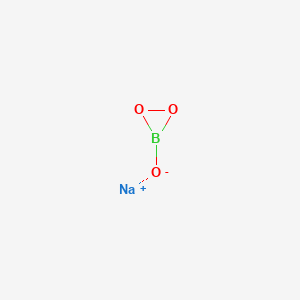
![3-(1-benzofuran-2-yl)-1-(4-ethylphenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-b]azepine](/img/structure/B13792704.png)
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-phenyl-](/img/structure/B13792708.png)
![4-[Benzyl(ethyl)amino]benzenediazonium chloride](/img/structure/B13792717.png)
